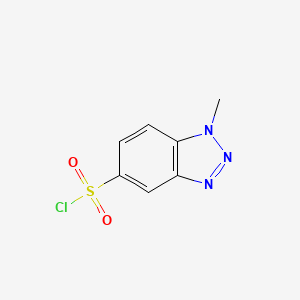

1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

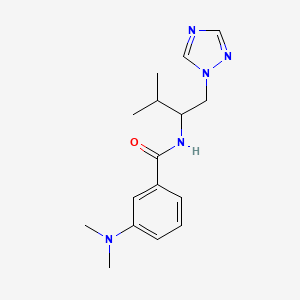

“1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1500628-77-2 . It has a molecular weight of 231.66 . It is in powder form .

Synthesis Analysis

The synthesis of benzotriazole derivatives like “this compound” typically involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The IUPAC name of the compound is 1-methyl-1H-benzo[d][1,2,3]triazole-5-sulfonyl chloride . The InChI code is 1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3 .Physical and Chemical Properties Analysis

The compound has a molecular weight of 231.66 . It is a powder that is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Catalysis and Synthesis

- Ionic liquids containing sulfonic acid functional groups have been utilized as novel and highly efficient catalytic systems for the synthesis of benzimidazoles at room temperature. These catalytic systems efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes in the presence of atmospheric air as a green oxidant, yielding benzimidazole derivatives in high yields and short reaction times (Khazaei et al., 2011).

- Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride have been facilitated using 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. These substrates exhibited enhanced reactivity, achieving almost quantitative yields of diaryl sulfones under ambient conditions (Nara et al., 2001).

- The use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of hindered cyclosporin tetrapeptide subunits demonstrates the efficiency of sulfonyl chloride derivatives in peptide coupling and methylation steps, allowing for the purification by extraction (Vedejs & Kongkittingam, 2000).

Material Science and Corrosion Inhibition

- Research into the influence of alkyl chain length on the protective effects of 1,2,3-benzotriazole derivatives towards copper corrosion in acidic environments shows that the efficiency of these inhibitors increases with the length of the side alkyl chain up to six carbon atoms (Frignani et al., 1999).

- The preparation and characterization of new ionic liquids, such as 1,3-disulfonic acid benzimidazolium chloride, highlight their role as efficient and recyclable catalysts for the synthesis of highly functionalized compounds under solvent-free conditions, demonstrating the versatility of sulfonyl chloride derivatives in green chemistry applications (Abbasi, 2015).

Mécanisme D'action

Target of Action

Benzotriazole derivatives have been reported to potentially inhibit protease enzymes such as chymotrypsin, trypsin, and papain . These enzymes play crucial roles in protein digestion and regulation of physiological processes.

Mode of Action

If it indeed targets protease enzymes, it may interact with these enzymes and inhibit their activity, leading to changes in protein digestion and other physiological processes .

Biochemical Pathways

If it inhibits protease enzymes, it could impact the proteolysis pathway and potentially affect various downstream physiological processes .

Safety and Hazards

Propriétés

IUPAC Name |

1-methylbenzotriazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2S/c1-11-7-3-2-5(14(8,12)13)4-6(7)9-10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRXTRGKHFDFRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1500628-77-2 |

Source

|

| Record name | 1-methyl-1H-1,2,3-benzotriazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2824847.png)

![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2824855.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)

![N-[cyano(oxolan-3-yl)methyl]-5-methyl-1-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B2824865.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![4-bromo-N-({5-[(3-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2824867.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)